Cas no 1805962-07-5 (Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate)

Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C10H7BrF5NO2/c1-2-19-9(18)4-3-5(11)6(8(12)13)17-7(4)10(14,15)16/h3,8H,2H2,1H3
- InChI Key: DCZRQEPCCWIUOJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OCC)C(C(F)(F)F)=NC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- Topological Polar Surface Area: 39.2
- XLogP3: 3.3
Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051524-1g |
Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate |
1805962-07-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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5. Book reviews
Additional information on Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate
Introduction to Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805962-07-5)
Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805962-07-5) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromo, difluoromethyl, and trifluoromethyl substituents, offers a range of potential applications in the development of novel therapeutic agents.
The molecular structure of Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate is particularly noteworthy for its ability to modulate various biological processes. The presence of the bromo group and the fluorinated substituents imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a building block in the development of drugs targeting specific enzymes and receptors.
In the context of medicinal chemistry, Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate has been explored for its role in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. The bromo group can be readily substituted or eliminated to form a variety of derivatives, which can then be further functionalized to create compounds with enhanced biological activity. This versatility makes it an attractive starting material for researchers aiming to develop new therapeutic agents.
One of the key areas where Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate has shown promise is in the field of cancer research. Studies have demonstrated that compounds derived from this intermediate can exhibit potent antiproliferative effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell growth and survival. For example, recent research has shown that derivatives of this compound can inhibit the activity of kinases such as PI3K and mTOR, which are often dysregulated in cancer cells.
Beyond its applications in cancer research, Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate has also been investigated for its potential as an antiviral agent. The presence of fluorinated groups can enhance the lipophilicity and metabolic stability of the molecule, which are crucial properties for effective antiviral drugs. Preliminary studies have indicated that derivatives of this compound can inhibit the replication of several viruses, including influenza and hepatitis C virus (HCV). These findings suggest that further exploration could lead to the development of novel antiviral therapies.
In addition to its therapeutic potential, Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate is also valuable as a research tool. Its unique chemical structure allows it to serve as a probe for studying various biological processes at the molecular level. For instance, it can be used to investigate the interactions between small molecules and specific protein targets, providing insights into the mechanisms underlying disease pathogenesis.
The synthesis of Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability. These improvements have facilitated its broader use in both academic and industrial settings.
In conclusion, Ethyl 3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805962-07-5) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting material for the synthesis of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for its use, underscoring its importance in modern drug discovery efforts.
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